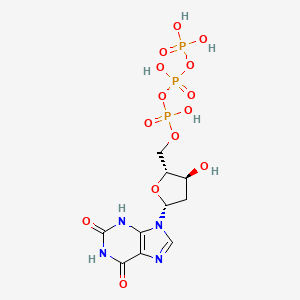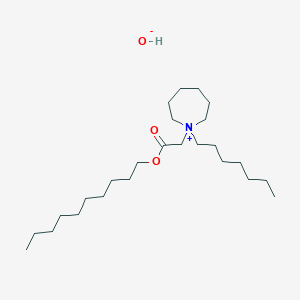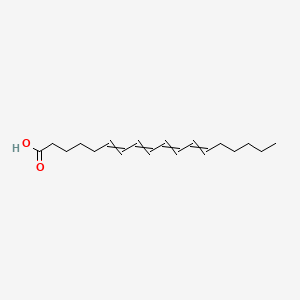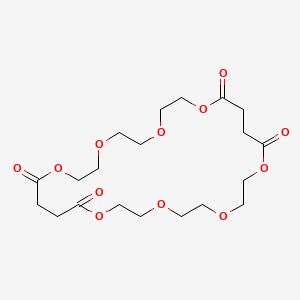
dXTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DXTP is a purine ribonucleoside triphosphate.
Aplicaciones Científicas De Investigación
1. Nanolithography and Material Assembly
Dip-pen nanolithography (DPN) is a notable application of dXTP in the field of nanofabrication. It involves the use of a scanning probe microscopy-based technique, which combines soft-matter compatibility with high-resolution atomic force microscopy. This makes it a powerful tool for depositing various materials in the form of stable and functional architectures on diverse surfaces. DPN is accessible to researchers with AFM capabilities and is widely used in more than 200 laboratories globally for studying topics like molecular electronics and biological recognition at the single biomolecule level (Salaita, Wang, & Mirkin, 2007).
2. Data Processing and Analysis in Entomology
DPS (Data Processing System) software, which employs dXTP, is used for executing numerical analyses and operations in experimental design, statistics, and data mining. It is particularly tailored for biological research, including entomology, and offers functions not available in standard statistical software. This reflects the adaptability of dXTP in specialized scientific research contexts (Tang & Zhang, 2013).
3. Single DNA Molecule Imaging
Innovative use of dXTP is found in time-resolved dynamical x-ray imaging of individual DNA molecules with picometer-scale precision. This technique, known as Diffracted X-ray Tracking (DXT), monitors rotating motions of labeled nanocrystals, providing insights into the dynamics of single molecules. The chemical independence of DXT signals makes it a potent tool for studying DNA and other molecular dynamics (Sasaki et al., 2001).
4. DNA Sequencing and Analysis
Research into the potential of dXTP as a surrogate for dATP in DNA sequencing highlights its application in molecular biology. It was found that while some DNA replicating enzymes did not incorporate dXTP and others were inhibited by it, enzymes like DNA polymerase I Klenow fragment and avian myeloblastosis virus reverse transcriptase successfully incorporated dXTP for template replication (Jacutein et al., 1997).
5. Software Development for Scientific Computing
DxT (Design-by-Transformation) is an approach in software development that views libraries as expert knowledge, which is combined with knowledge about a target architecture by a tool (DxTer) to synthesize library implementation. This method is particularly important in scientific computing, where performance is crucial, and has shown success in the domain of dense linear algebra (Bryan et al., 2014).
Propiedades
Nombre del producto |
dXTP |
|---|---|
Fórmula molecular |
C10H15N4O14P3 |
Peso molecular |
508.17 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)26-5(4)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
Clave InChI |
WRTKMPONLHLBBL-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)

![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)


![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)



